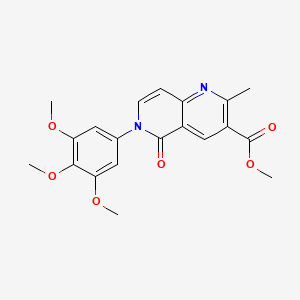![molecular formula C13H17N5O2 B5168490 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that belongs to the class of pyrrolidinediones. MPP is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of various cellular processes, including cell cycle progression, DNA replication, transcription, and translation. MPP has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
MPP selectively inhibits the 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione enzyme by binding to its catalytic subunit. This compound is a critical regulator of various cellular processes, and its inhibition by MPP leads to the dysregulation of these processes. MPP-induced inhibition of this compound results in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. MPP has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP is a potent and selective inhibitor of the 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione enzyme, making it a valuable tool compound in scientific research. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects. MPP can also be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
1. Further studies are needed to investigate the potential of MPP as a therapeutic agent in cancer treatment.
2. The role of MPP in the regulation of 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in various cellular processes needs to be further elucidated.
3. The potential of MPP as a tool compound in the study of other diseases, such as Parkinson's disease, needs to be explored.
4. The development of more selective and less toxic this compound inhibitors is needed to overcome the limitations of MPP.
5. The potential of MPP in combination therapy with other drugs needs to be investigated.
In conclusion, MPP is a potent and selective inhibitor of the this compound enzyme, with potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Future research directions include investigating its potential as a therapeutic agent in cancer treatment, exploring its role in the regulation of this compound in various cellular processes, and developing more selective and less toxic this compound inhibitors.
Métodos De Síntesis
MPP can be synthesized by the reaction of 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid with methyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2,5-dioxopyrrolidin-1-yl methanesulfonate to yield MPP.
Aplicaciones Científicas De Investigación
MPP has been used as a tool compound in various scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPP has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, MPP has been used in the study of Alzheimer's disease, where it has been shown to reduce the formation of amyloid plaques in the brain.
Propiedades
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-16-11(19)9-10(12(16)20)17-5-7-18(8-6-17)13-14-3-2-4-15-13/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKUTTXMFSINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
acetic acid](/img/structure/B5168425.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)


![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
